
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid, also known as Boc-L-Pro-Val-OBzl, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the amino acid proline and is commonly used in the synthesis of peptides and proteins. In
Mécanisme D'action
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl acts as a protecting group for the amino acid proline. It is used to protect the amino group of proline during peptide synthesis, as the unprotected amino group can react with other reagents and lead to unwanted side reactions. 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl can be easily removed from the peptide using acid-catalyzed hydrolysis.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl itself does not have any biochemical or physiological effects, as it is used as a building block for the synthesis of peptides and proteins. However, the peptides and proteins synthesized using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl can have a wide range of biochemical and physiological effects depending on their sequence and structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in peptide synthesis is its stability. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be synthesized in high purity.
One of the limitations of using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is its cost. It is a relatively expensive compound compared to other amino acid derivatives. It also requires the use of toxic reagents such as benzyl bromide, which can be hazardous to handle.
Orientations Futures
There are several future directions for the use of 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in scientific research. One area of interest is the development of new peptidomimetics for drug discovery. Peptidomimetics are compounds that mimic the activity of natural peptides and proteins, and they have the potential to be used as therapeutics for a wide range of diseases.
Another area of interest is the development of new methods for peptide synthesis using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl. Researchers are exploring new ways to synthesize peptides and proteins more efficiently and with higher purity. This could lead to the development of new drugs and therapies for a wide range of diseases.
Conclusion
In conclusion, 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is a valuable compound in scientific research, particularly in the synthesis of peptides and proteins. Its stability and ease of handling make it a useful building block for the development of new compounds for drug discovery. While it has some limitations, researchers are exploring new ways to use 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in the development of new therapeutics for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl involves the reaction of Boc-L-proline with N-Boc-L-valine and benzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified using column chromatography to obtain 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in high purity.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of cyclic peptides and peptidomimetics. These compounds have a wide range of applications in drug discovery, as they can mimic the activity of natural peptides and proteins.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)7-13(10(16)17)5-6-14(8-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXTUIQZLHZLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

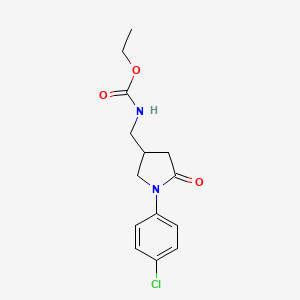
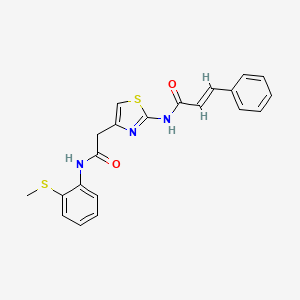
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)
![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one](/img/structure/B2355115.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)
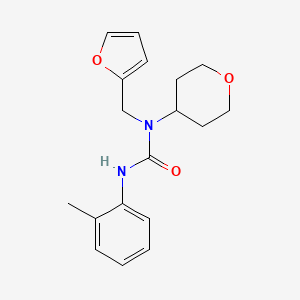
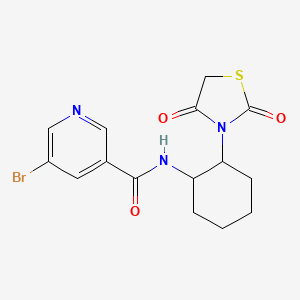
![[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2355126.png)
![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)
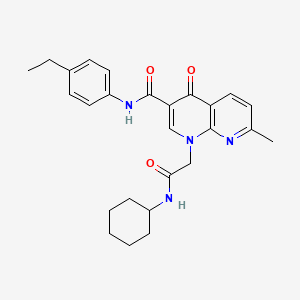
![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)
